Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate typically involves the reaction of 6-chloropyridine-2-carbaldehyde with ethyl pyrrole-3-carboxylate under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate involves its interaction with specific molecular targets. The pyrrole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways by binding to active sites, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but contains a pyrazole ring instead of a pyrrole ring.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Contains a pyrimidine ring and exhibits different biological activities
Uniqueness
Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a chlorinated pyridine moiety, which enhances its reactivity and potential biological interactions. The molecular formula is C12H11ClN2O2, with a molecular weight of approximately 250.68 g/mol.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of pyrrole compounds exhibit potent antimicrobial properties, particularly against drug-resistant strains of bacteria and fungi.
- Antitumor Activity : Research has shown that pyrrole derivatives can inhibit tumor cell proliferation, with some compounds demonstrating selective cytotoxicity towards cancer cells while sparing normal cells.
- Antiviral Activity : Certain pyrrole derivatives have been identified as inhibitors of viral enzymes, including those associated with hepatitis B and SARS-CoV-2.
1. Antimicrobial Activity
A study on pyrrole-based compounds indicated that many derivatives exhibited minimum inhibitory concentrations (MIC) below 0.016μg/mL against Mycobacterium tuberculosis, suggesting strong antimicrobial potential . The structure–activity relationship (SAR) highlighted the importance of substituents on the pyrrole ring for enhancing activity.
2. Antitumor Activity
In vitro studies demonstrated that this compound showed significant antiproliferative effects on various cancer cell lines. For instance, one derivative exhibited an IC50 value of 44.63±3.51μM against melanoma cells, indicating promising anticancer properties . The mechanism involved apoptosis induction and cell cycle arrest.
3. Antiviral Activity
Research into the antiviral properties of pyrrole derivatives revealed that some compounds could effectively inhibit viral replication by targeting specific viral enzymes. For example, certain analogs were shown to inhibit the SARS-CoV-2 3CLpro enzyme with IC50 values in the low nanomolar range .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-7-15(8-9)11-5-3-4-10(13)14-11/h3-8H,2H2,1H3 |
InChI Key |
ZEOZETPHOBOTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.